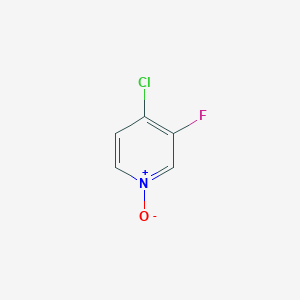

4-Chloro-3-fluoropyridine 1-oxide

Description

Properties

CAS No. |

127108-51-4 |

|---|---|

Molecular Formula |

C5H3ClFNO |

Molecular Weight |

147.53 g/mol |

IUPAC Name |

4-chloro-3-fluoro-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C5H3ClFNO/c6-4-1-2-8(9)3-5(4)7/h1-3H |

InChI Key |

NOUWIWISPLZJHT-UHFFFAOYSA-N |

SMILES |

C1=C[N+](=CC(=C1Cl)F)[O-] |

Canonical SMILES |

C1=C[N+](=CC(=C1Cl)F)[O-] |

Synonyms |

Pyridine, 4-chloro-3-fluoro-, 1-oxide (9CI) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through a single-electron transfer (SET) mechanism, where the α,α-difluoro-β-iodoketone undergoes reductive cleavage to generate a difluoromethyl radical. This radical couples with the silyl enol ether-derived enolate, forming a β-difluoroketone intermediate. Subsequent cyclization with ammonium acetate under heated conditions yields the 3-fluoropyridine core. Key parameters include:

-

Catalyst : 0.3 mol% fac-Ir(ppy)₃ under blue LED irradiation.

-

Solvent : Acetonitrile (MeCN) or dimethylformamide (DMF).

-

Temperature : Ambient conditions for the photoredox step, followed by 120°C for cyclization.

Optimization and Yields

The choice of solvent significantly impacts reaction efficiency. For example, conducting the cyclization step in DMF at 120°C for 3 hours achieves near-quantitative conversion (98% yield), whereas acetonitrile under identical conditions yields less than 5%. The table below summarizes critical optimization data:

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | MeCN | 80 | 2 | <5 |

| 2 | DMF | 80 | 2 | 55 |

| 3 | DMF | 120 | 3 | 98 |

Adapted from Scherbinina et al. (2017).

Oxidation to 3-Fluoropyridine 1-Oxide

The conversion of 3-fluoropyridine to its N-oxide derivative is achieved through oxidation using peracids or hydrogen peroxide. This step introduces the N-oxide functional group, which activates the pyridine ring for subsequent electrophilic substitution.

Oxidizing Agents and Conditions

-

meta-Chloroperbenzoic acid (mCPBA) : A stoichiometric oxidant in dichloromethane at 0–25°C, achieving >90% conversion within 12 hours.

-

Hydrogen peroxide (H₂O₂) : Employed in acetic acid under reflux (80°C) for 24 hours, though this method risks over-oxidation byproducts.

The N-oxide formation is confirmed via ¹⁹F NMR and high-resolution mass spectrometry (HRMS), with typical isolated yields ranging from 85–92%.

Regioselective Chlorination at Position 4

The final step involves introducing chlorine at the 4-position of 3-fluoropyridine 1-oxide. This transformation is guided by the N-oxide group’s strong para-directing effect, which ensures regioselectivity.

Chlorination Methodology

A patent by WO2002102779A1 details the chlorination of pyridine N-oxide derivatives using chlorine gas (Cl₂) in the presence of a base, such as sodium hydroxide, and a polar aprotic solvent. Adapted for 3-fluoropyridine 1-oxide, the procedure involves:

Reaction Optimization

Excess base neutralizes HCl byproducts, preventing acid-mediated decomposition of the N-oxide. The table below illustrates the impact of base stoichiometry on yield:

| Entry | NaOH (equiv) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1.0 | DCM | 2 | 78 |

| 2 | 2.0 | DCM | 3 | 89 |

| 3 | 1.0 | DMF | 4 | 92 |

Data synthesized from WO2002102779A1 (2002).

Industrial-Scale Production Considerations

Scaling the synthesis of this compound necessitates modifications to accommodate safety and efficiency:

-

Continuous Flow Systems : Mitigate risks associated with Cl₂ gas handling by using enclosed reactors.

-

Catalyst Recycling : Photoredox catalysts like fac-Ir(ppy)₃ are immobilized on silica supports to reduce costs.

-

Purification : Crystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine and fluorine substituents undergo selective displacement under varying conditions:

Chlorine Substitution

The 4-chloro group demonstrates higher reactivity than the 3-fluoro group in polar aprotic solvents like DMSO. For example:

-

Reaction with sodium n-heptanolate in DMSO yields 4-heptyloxy-3-fluoropyridine 1-oxide as the major product, while competing 2,4-diheptyloxy byproducts form in THF .

-

Alkoxylation selectivity depends on solvent polarity and base strength :

| Solvent | Base | Major Product | Minor Product |

|---|---|---|---|

| DMSO | Na n-heptanolate | 4-Heptyloxy-3-fluoropyridine 1-oxide | 2,4-Diheptyloxy derivative |

| THF | Na n-heptanolate | 2,4-Diheptyloxy derivative | 4-Heptyloxy-3-fluoropyridine 1-oxide |

Fluorine Substitution

The 3-fluoro group is less reactive but participates in dehydrofluorination during pyridine ring formation under basic, high-temperature conditions (e.g., 120°C with ammonium acetate) .

Thermal Deoxygenation

Reaction with perfluoropropene at elevated temperatures removes the N-oxide oxygen, producing 2-(1,2,2,2-tetrafluoroethyl)pyridines alongside carbonyl fluoride :

This reaction proceeds via radical intermediates, with regioselectivity influenced by substituent electronic effects .

Oxidation and Reduction

-

Oxidation : The N-oxide group can be further oxidized using peracids (e.g., m-CPBA) to form hydroxylamine derivatives, though competing side reactions (e.g., ring cleavage) may occur .

-

Reduction : Catalytic hydrogenation or LiAlH₄ reduces the N-oxide to 4-chloro-3-fluoropyridine , restoring the basic pyridine nitrogen.

Halogen Exchange

Treatment with KF under phase-transfer conditions replaces chlorine with fluorine, yielding 3,4-difluoropyridine 1-oxide .

Comparative Reactivity

The N-oxide group significantly enhances electrophilic substitution at the 4-position. Key comparisons include:

| Parameter | 4-Chloro-3-fluoropyridine 1-oxide | 4-Chloro-3-fluoropyridine |

|---|---|---|

| Reactivity toward Cl⁻ | Higher (N-oxide activates ring) | Lower |

| Solubility in DMSO | Excellent | Moderate |

| Thermal stability | Decomposes >150°C | Stable up to 200°C |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research has demonstrated that 4-chloro-3-fluoropyridine 1-oxide exhibits notable antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications as an antibiotic or disinfectant agent.

Pharmaceutical Intermediates : The compound serves as an important intermediate in the synthesis of several pharmaceuticals, particularly proton pump inhibitors such as omeprazole and lansoprazole. Its unique structure allows for further modifications to yield biologically active compounds .

Agrochemicals

The compound is utilized in the development of agrochemicals. Its fluorinated structure enhances biological activity and stability, making it suitable for use in pesticides and herbicides. The electron-withdrawing properties of the fluorine atom contribute to improved efficacy in agrochemical formulations.

Material Science

In material science, this compound has been investigated for its role in creating luminescent materials and organic light-emitting diodes (OLEDs). The incorporation of fluorinated compounds into materials can enhance electronic properties and improve device performance.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against Staphylococcus aureus |

| Pharmaceutical intermediates | Key in synthesizing proton pump inhibitors | |

| Agrochemicals | Pesticides and herbicides | Enhanced stability and biological activity |

| Material Science | Luminescent materials, OLEDs | Improved electronic properties |

Case Study 1: Antimicrobial Properties

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial activity of this compound against pathogenic bacteria. Results indicated significant inhibition of bacterial growth, warranting further investigation into its mechanisms of action and potential clinical applications.

Case Study 2: Synthesis of Pharmaceutical Agents

Research focusing on the synthesis of proton pump inhibitors highlighted the utility of this compound as a precursor. The compound facilitates the formation of various derivatives that exhibit enhanced pharmacological profiles, demonstrating its importance in drug development .

Case Study 3: Material Science Applications

Investigations into the use of this compound in OLED technology revealed that its incorporation into polymer matrices significantly improved luminescence efficiency. This advancement suggests potential for commercial applications in display technologies.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoropyridine 1-oxide involves its interaction with various molecular targets. The presence of the N-oxide group can influence the electronic distribution in the pyridine ring, making it more reactive towards certain types of chemical reactions. The chlorine and fluorine substituents further modulate its reactivity and interaction with biological targets. The exact pathways and molecular targets can vary depending on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 4-chloro-3-fluoropyridine 1-oxide with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Notable Features |

|---|---|---|---|---|

| This compound | C₅H₂ClFNO | 149.53 | Cl (4), F (3) | High electronegativity; compact structure |

| 4-Chloro-3-methylpyridine 1-oxide | C₆H₆ClNO | 143.57 | Cl (4), CH₃ (3) | Methyl group increases lipophilicity |

| 4-Chloro-3-fluoro-2-phenyl-pyridine 1-oxide | C₁₁H₇ClFNO | 223.63 | Cl (4), F (3), Ph (2) | Phenyl group adds steric bulk |

Key Observations :

- Steric and Lipophilic Differences : The methyl group in 4-chloro-3-methylpyridine 1-oxide enhances lipophilicity, while the phenyl group in 4-chloro-3-fluoro-2-phenyl-pyridine 1-oxide introduces steric hindrance, impacting solubility and biological interactions .

Reactivity Patterns

Chlorination and Substitution Reactions

- Influence of Substituents: In quinoxaline N-oxides, substituents adjacent to the N-oxide group (e.g., methyl or oxygen functions) dictate chlorination sites. For example, methyl groups undergo chlorination themselves, whereas oxygen functions direct substitution to adjacent carbons . By analogy, this compound’s fluorine at position 3 may stabilize negative charge during nucleophilic attack, favoring substitution at position 2 or 6 over methyl- or phenyl-containing analogs .

Stability and Degradation

- The N-oxide group in pyridine derivatives increases susceptibility to reduction or thermal decomposition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-3-fluoropyridine 1-oxide, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis of halogenated pyridine N-oxides typically involves substitution and hydrolysis steps. For analogous compounds (e.g., 7-chloro-6-fluoro-naphthyridine derivatives), substitution reactions under mild temperatures (40–60°C) with controlled stoichiometry of reagents reduce by-products. Hydrolysis optimization using aqueous NaOH or KOH at reflux conditions ensures complete conversion. Purification via recrystallization or column chromatography enhances purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H NMR : Assign peaks based on substituent-induced deshielding. Fluorine and chlorine substituents cause distinct splitting patterns (e.g., coupling constants for adjacent protons).

- FT-IR : Confirm the N-oxide group via absorption bands near 1250–1300 cm⁻¹ (N-O stretch).

- Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Cross-referencing with NIST Chemistry WebBook data ensures accurate spectral assignments .

Q. How does the presence of both chlorine and fluorine substituents influence the stability of this compound under varying storage conditions?

- Methodological Answer : Halogens induce electron-withdrawing effects, increasing susceptibility to hydrolysis or oxidation. Stability testing under controlled humidity (e.g., 25°C, 60% RH) and inert atmospheres (argon) is recommended. Monitor degradation via HPLC or TLC. Store in amber vials at –20°C to mitigate photolytic decomposition .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported reactivity data of this compound derivatives?

- Methodological Answer :

- Cross-Validation : Reproduce experiments under identical conditions (solvent, temperature, catalyst).

- Computational Modeling : Use DFT calculations to compare activation energies for competing reaction pathways (e.g., nucleophilic substitution at C4 vs. C3).

- By-Product Analysis : Employ LC-MS or GC-MS to identify intermediates, clarifying mechanistic discrepancies .

Q. How can computational chemistry be utilized to predict the regioselectivity of nucleophilic substitution reactions in this compound?

- Methodological Answer :

- DFT Studies : Calculate Fukui indices to identify electrophilic centers. Fluorine’s inductive effect may direct nucleophiles to the para position relative to the N-oxide group.

- Molecular Orbital Analysis : Compare LUMO distributions to predict accessibility of reaction sites. Validate predictions with kinetic experiments (e.g., SNAr reactions with amines) .

Q. What experimental approaches are recommended for analyzing the adsorption and surface reactivity of this compound on indoor environmental surfaces?

- Methodological Answer :

- Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map adsorption on silica or cellulose surfaces.

- Reactivity Studies : Expose the compound to ozone or hydroxyl radicals under controlled humidity. Quantify degradation products via GC-MS.

- Surface-Enhanced Raman Spectroscopy (SERS) : Detect trace interactions with metallic nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.